2-{1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole

Chemical Probe Design Medicinal Chemistry SAR Expansion

2-{1-[4-(Piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole (CAS 898369-13-6; molecular formula C24H28N4O3S; molecular weight 452.57 g/mol) is a synthetic heterocyclic small molecule belonging to the benzimidazole-piperidine-sulfonamide chemotype. The compound features a 1H-benzimidazole core linked at the 2-position to a piperidine ring, which is in turn N-acylated by a 4-(piperidine-1-sulfonyl)benzoyl moiety, creating a distinctive dual-piperidine architecture.

Molecular Formula C24H28N4O3S
Molecular Weight 452.57
CAS No. 898369-13-6
Cat. No. B2905295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole
CAS898369-13-6
Molecular FormulaC24H28N4O3S
Molecular Weight452.57
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C24H28N4O3S/c29-24(19-8-10-20(11-9-19)32(30,31)28-14-4-1-5-15-28)27-16-12-18(13-17-27)23-25-21-6-2-3-7-22(21)26-23/h2-3,6-11,18H,1,4-5,12-17H2,(H,25,26)
InChIKeyCGEBBZMXQNAJST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{1-[4-(Piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole (CAS 898369-13-6): Structural and Pharmacophoric Baseline for Procurement Evaluation


2-{1-[4-(Piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole (CAS 898369-13-6; molecular formula C24H28N4O3S; molecular weight 452.57 g/mol) is a synthetic heterocyclic small molecule belonging to the benzimidazole-piperidine-sulfonamide chemotype [1]. The compound features a 1H-benzimidazole core linked at the 2-position to a piperidine ring, which is in turn N-acylated by a 4-(piperidine-1-sulfonyl)benzoyl moiety, creating a distinctive dual-piperidine architecture. This compound is cataloged in the ChEMBL database (CHEMBL3983932) and is commercially available through discovery chemistry platforms including Mcule (MCULE-4479686070-0) for early-stage screening . As of the evidence cut-off date, no peer-reviewed publications report direct biological activity data for this specific compound; its differentiation rests on structural and physicochemical features relative to the closest commercially available analogs.

Why In-Class Interchangeability Is Not Supported: Structural Divergence of 2-{1-[4-(Piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole from Closest Analogs


Compounds within the benzimidazole-piperidine-sulfonamide class cannot be treated as interchangeable screening or building-block surrogates because even single-atom variations in the linker, sulfonamide substituent, or benzimidazole N-substitution pattern produce substantial shifts in target binding, physicochemical properties, and biological readout. The target compound's unique benzoyl-piperidine bridge connecting the 4-(piperidine-1-sulfonyl)phenyl group to the benzimidazole-2-yl-piperidine scaffold is absent in the closest commercially cataloged analogs, which employ direct sulfonamide, amide, or methylene linkers [1]. Class-level evidence from a 2026 series of structurally related (piperidin-4-yl)-1H-benzo[d]imidazole sulfonamides demonstrates that exchanging the sulfonamide N-substituent alone shifts anti-inflammatory inhibition rates across a range of 79.6–84.2% and alters antibacterial-versus-antifungal selectivity profiles [2]. Consequently, procurement decisions for chemical biology probes, SAR expansion libraries, or assay validation standards must be guided by the specific molecular identity of CAS 898369-13-6 rather than by generic chemotype matching.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 2-{1-[4-(Piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole (CAS 898369-13-6)


Linker Architecture Divergence: Benzoyl-Piperidine Bridge Versus Direct Sulfonamide in the Closest Commercial Analog (CAS 886888-24-0)

The target compound (CAS 898369-13-6) employs a 4-(piperidine-1-sulfonyl)benzoyl group attached via an amide bond to the 1-position of a 4-(1H-benzimidazol-2-yl)piperidine. The closest commercially available analog—N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide (CAS 886888-24-0)—shares the identical molecular formula (C24H28N4O3S) and molecular weight (452.57 g/mol) but connects the piperidine-sulfonylphenyl group to the benzimidazole-piperidine scaffold through a sulfonamide linkage rather than a benzoyl-piperidine amide bridge . This linker swap alters the connectivity vector, hydrogen-bonding capacity, and conformational flexibility of the two compounds. No direct comparative biological data are available for either compound; however, the distinct connectivity maps to different InChIKeys (CGEBBZMXQNAJST-UHFFFAOYSA-N for the target vs. a distinct key for the analog), confirming they are non-identical chemical entities that cannot be assumed to share target engagement profiles [1].

Chemical Probe Design Medicinal Chemistry SAR Expansion

Dual-Piperidine Motif: Distinguishing the Target Compound from Simpler Mono-Piperidine Benzimidazole-Sulfonyl Analogs

The target compound incorporates two distinct piperidine rings: (i) a piperidine-1-sulfonyl group on the benzoyl moiety, and (ii) a piperidine ring bridging the benzimidazole at the 2-position and the benzoyl carbonyl. This dual-piperidine architecture is absent in simpler commercial analogs such as 1-[4-(1-piperidinylsulfonyl)benzoyl]-1H-benzimidazole (C19H19N3O3S, MW ~369.4 g/mol), which attaches the benzimidazole directly to the benzoyl carbonyl without the intervening piperidine spacer . The presence of the second piperidine ring increases the molecular weight by approximately 83 g/mol and adds a basic nitrogen capable of protonation at physiological pH, altering the compound's ionization state, hydrogen-bond donor/acceptor count, and three-dimensional shape relative to the simpler analog. This structural divergence is expected to produce distinct pharmacokinetic and target-binding profiles, although direct comparative data are not published.

Scaffold Diversity Fragment-Based Drug Discovery Library Design

Benzimidazole N1-Unsubstituted Status: Differentiation from N-Alkylated Benzimidazole-Sulfonamide Series with Reported Biological Activity

The target compound (CAS 898369-13-6) bears an unsubstituted 1H-benzimidazole NH (i.e., the benzimidazole N1 position is free), contrasting with the N1-substituted series reported by Chemical Papers (2026), where 1-(2-methoxyethyl)-, 1-(2-ethoxyethyl)-, and 1-benzyl-2-(1-(substituted sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazoles demonstrated anti-inflammatory activity with inhibition rates of 79.6–84.2% in in vitro assays [1]. The presence of a free benzimidazole NH in the target compound provides a hydrogen-bond donor that is absent in the N-alkylated analogs. This NH group can act as a pharmacophoric feature for target engagement (e.g., hinge-binding in kinase ATP pockets) or serve as a synthetic handle for further derivatization (alkylation, arylation, acylation) to generate focused libraries. No direct head-to-head data exist; the comparison is class-level structural inference.

Anti-inflammatory Screening COX-2 Inhibition Antimicrobial Assay

Procurement-Grade Physicochemical Differentiation: Calculated Properties Versus the Morpholine-Sulfonyl Analog

The target compound (piperidine-1-sulfonyl substituent) can be compared with its morpholine-4-sulfonyl analog, 2-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole, which is also commercially cataloged . The replacement of the terminal piperidine sulfonamide with a morpholine sulfonamide introduces an ether oxygen, increasing hydrogen-bond acceptor count and polar surface area while reducing basicity. Although no experimentally measured logP/logD or solubility data are available for either compound, the structural distinction is procurement-relevant: the piperidine-sulfonyl variant (target) retains a titratable basic amine (calculated pKa ~8–9 for the terminal piperidine), whereas the morpholine analog exhibits reduced basicity (morpholine pKa ~6–7) [1]. This difference influences ionization state at physiological pH, anticipated permeability, and potential for lysosomal trapping—parameters that directly affect the suitability of each compound for cell-based versus biochemical screening formats.

ADME Prediction Physicochemical Profiling Lead Optimization

Sourcing and Purity Differentiation: Mcule Platform Availability With Defined Physicochemical Annotation Versus Uncharacterized Vendor Listings

The target compound is listed on the Mcule drug discovery platform (MCULE-4479686070-0) with computationally pre-annotated physicochemical descriptors including logP (2.121), hydrogen-bond acceptor count (13), hydrogen-bond donor count (6), polar surface area (205.96 Ų), and RO5/RO3 violation flags, available at the point of procurement . In contrast, the closest direct analog (CAS 886888-24-0) and the morpholine-sulfonyl analog are listed through general chemical vendors without the same level of pre-computed ADME annotation or integrated platform access for hit-to-lead workflows. The annotated physicochemical profile allows immediate triaging of the compound against lead-likeness criteria without requiring separate computational profiling. Purity specifications are vendor-dependent and must be verified at time of order; typical purity is ≥95% as reported by catalog sources.

Compound Procurement Quality Control Screening Library Acquisition

Evidence-Anchored Application Scenarios for 2-{1-[4-(Piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole (CAS 898369-13-6)


Chemical Probe and Target ID Campaigns Requiring a Dual-Piperidine Benzimidazole Scaffold with a Free NH Handle

The unsubstituted benzimidazole NH and the dual-piperidine architecture make this compound suitable as a starting scaffold for chemical probe development programs where hydrogen-bond donation from the benzimidazole NH is hypothesized to be critical for target engagement (e.g., kinase hinge-binding or GPCR orthosteric site recognition) [1]. The free NH also permits facile derivatization—alkylation, acylation, or sulfonylation—to generate focused analog libraries for SAR exploration. Researchers should request purity certification (≥95% by HPLC) and verify identity by 1H NMR and LC-MS upon receipt, as this compound has no published analytical characterization beyond vendor specifications .

Anti-Inflammatory or Antimicrobial Screening Cascades as a Structurally Distinct Comparator to N1-Alkylated Benzimidazole-Sulfonamide Series

Given the class-level evidence that N1-substituted (piperidin-4-yl)-1H-benzo[d]imidazole sulfonamides exhibit anti-inflammatory activity (COX-2 inhibition: 79.6–84.2%) and antimicrobial effects against bacterial and fungal strains (Chemical Papers, 2026) [1], CAS 898369-13-6 can serve as the N1-unsubstituted comparator in secondary screening cascades. Testing this compound alongside N-alkylated analogs in the same assay platform would directly quantify the contribution of the free benzimidazole NH to potency and selectivity, addressing a key SAR question for the series. Procurement for this purpose should specify the batch identity and ensure the same supplier is used for all comparator compounds to minimize batch-to-batch variability.

Fragment-Based or Diversity-Oriented Synthesis Libraries Leveraging the Dual-Piperidine Motif for 3D Scaffold Diversity

The dual-piperidine ring system confers a three-dimensional shape that is distinct from the flatter mono-piperidine or direct sulfonamide-linked benzimidazole analogs. This compound is suitable for inclusion in diversity-oriented synthesis (DOS) libraries or fragment-elaboration sets where sp³-rich, conformationally flexible scaffolds are prioritized [1]. The benzoyl-piperidine amide bridge provides a rotatable bond that can adopt multiple low-energy conformations, potentially enabling induced-fit binding to diverse protein targets. Purchasers should confirm the stereochemical integrity (the compound is achiral at the specified positions) and assess solubility in DMSO or aqueous buffer prior to plating for screening.

Computational Chemistry and Docking Studies as an Uncharacterized but Docking-Ready Ligand for Target Class Profiling

The compound's well-defined SMILES string (C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4) and availability of pre-computed physicochemical descriptors (logP 2.121, PSA 205.96 Ų, HBA 13, HBD 6) via the Mcule platform [1] enable immediate use in computational target-fishing or inverse docking studies. Investigators can screen this compound in silico against panels of protein targets (e.g., kinase profiling panels, GPCR libraries) to generate testable hypotheses about potential biological activity before committing to wet-lab screening. The free benzimidazole NH and the piperidine-sulfonyl group provide distinct pharmacophoric features for docking pose generation and scoring.

Quote Request

Request a Quote for 2-{1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.